The synthesis of 2-Chloro-6-(2-methylpropoxy)pyridine can be achieved through several methods, primarily involving the reaction of 2-chloropyridine with 2-methylpropyl alcohol. This process typically requires the use of a catalyst, such as a strong acid or base, to facilitate the reaction.
In industrial applications, large-scale production may employ batch or continuous processes utilizing advanced technologies for efficiency and quality control .
The molecular structure of 2-Chloro-6-(2-methylpropoxy)pyridine features:
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3
YFVRESCNHCTHFL-UHFFFAOYSA-N
The presence of both the chlorine and the alkoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions in chemical reactions .
2-Chloro-6-(2-methylpropoxy)pyridine undergoes various types of chemical reactions:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0